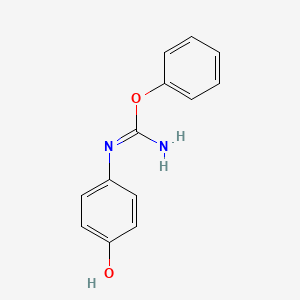
phenyl N'-(4-hydroxyphenyl)carbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N’-(4-hydroxyphenyl)carbamimidate is an organic compound with the molecular formula C_13H_12N_2O It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a carbamimidate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N’-(4-hydroxyphenyl)carbamimidate can be synthesized through the reaction of phenyl isocyanate with 4-hydroxyaniline under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of phenyl N’-(4-hydroxyphenyl)carbamimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N’-(4-hydroxyphenyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbamimidate linkage can be reduced to form an amine derivative.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Phenyl N’-(4-hydroxyphenyl)carbamimidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of phenyl N’-(4-hydroxyphenyl)carbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Phenyl N’-(4-hydroxyphenyl)carbamimidate can be compared with similar compounds such as:
Phenyl N’-(4-methoxyphenyl)carbamimidate: Differing by the presence of a methoxy group instead of a hydroxy group, which affects its reactivity and biological activity.
Phenyl N’-(4-chlorophenyl)carbamimidate:
Phenyl N’-(4-nitrophenyl)carbamimidate: The nitro group significantly alters its electronic properties and reactivity.
Propriétés
Numéro CAS |
185145-38-4 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
phenyl N'-(4-hydroxyphenyl)carbamimidate |
InChI |
InChI=1S/C13H12N2O2/c14-13(17-12-4-2-1-3-5-12)15-10-6-8-11(16)9-7-10/h1-9,16H,(H2,14,15) |
Clé InChI |
CTSHHYFURXPRIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=NC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



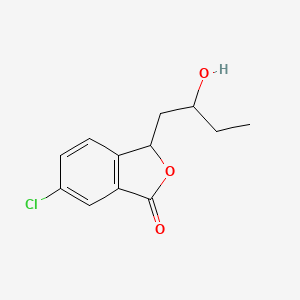
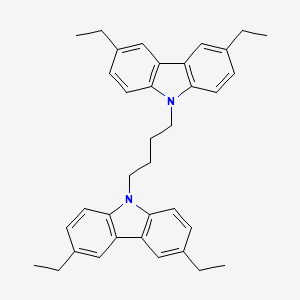
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)


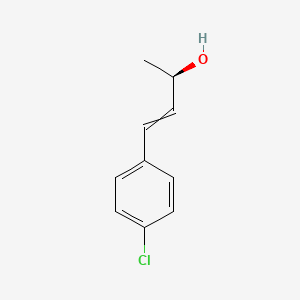
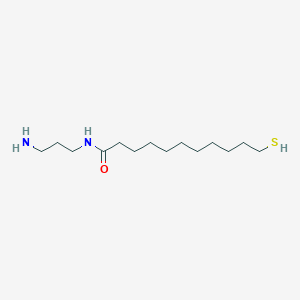
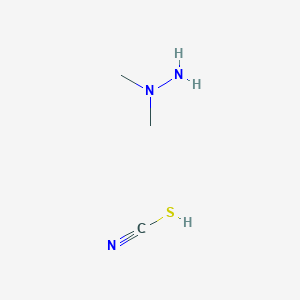
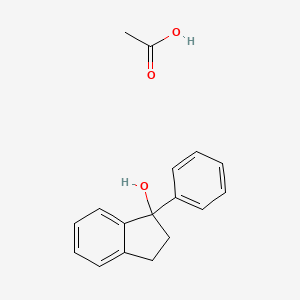
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
